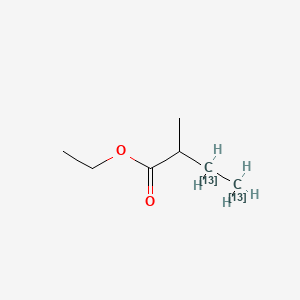
Ethyl 2-methylbutanoate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Butanoic acid and ethanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies to track the movement of carbon atoms.
Biology: In metabolic studies to understand the pathways involving carbon atoms.
Medicine: In drug development to study the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemicals, particularly in the field of isotopic labeling
Mécanisme D'action
The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-methylbutanoate: The non-labeled version of the compound.
Ethyl 2-methylbutanoate-d9: A deuterium-labeled version.
Butanoic acid, 3-methyl-, ethyl ester: A structural isomer with similar properties
Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
132.17 g/mol |
Nom IUPAC |
ethyl 2-methyl(3,4-13C2)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |
Clé InChI |
HCRBXQFHJMCTLF-VFZPYAPFSA-N |
SMILES isomérique |
CCOC(=O)C(C)[13CH2][13CH3] |
SMILES canonique |
CCC(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


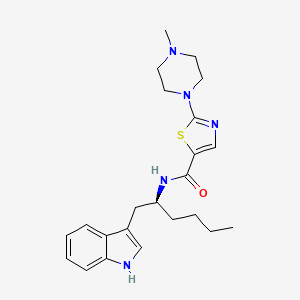
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
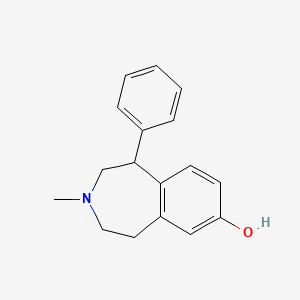
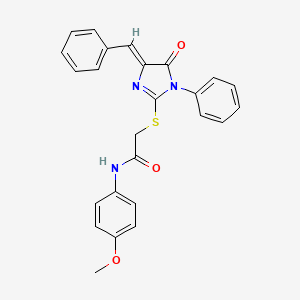

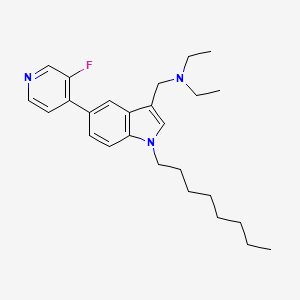
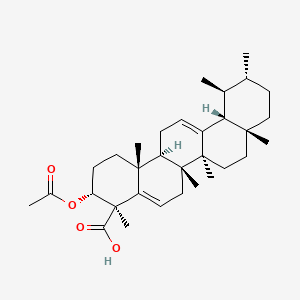
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)


![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)

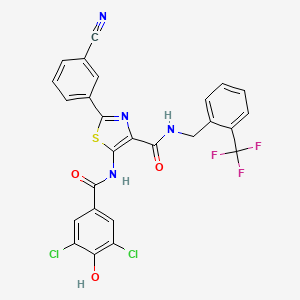
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
